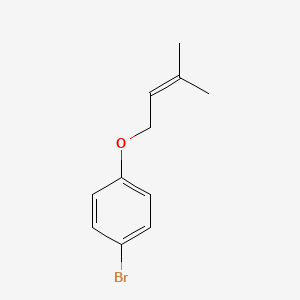
1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene
Descripción general
Descripción
1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene is a useful research compound. Its molecular formula is C11H13BrO. The CAS number for this compound is 204503-25-3 .
Synthesis Analysis
The synthesis of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene can be achieved from 4-Bromophenol and 3,3-Dimethylallyl bromide . In one method, 4-Bromo-2-isopropylphenol was dissolved in DMF and 4-bromo-2-methylbut-1-ene was added followed by K2CO3. The reaction mixture was heated to 60° C. overnight, cooled to room temperature, and diluted with Hexanes:EtOAc (1:1).Molecular Structure Analysis
The molecular weight of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene is 241.12 g/mol. The InChI key for this compound is QCGPJGRUUQSVNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of 1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene is 289.9±15.0 °C and its predicted density is 1.275±0.06 g/cm3 . It is a pale-yellow to yellow-brown sticky oil to solid at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Features
Research has explored the crystal structures of closely related compounds, showcasing the importance of supramolecular features like hydrogen bonding, π–π interactions, and halogen contacts. Such studies are crucial for understanding the solid-state behavior of organic compounds and their potential applications in material science and molecular electronics (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of organic molecules, including those with bromo and bromomethyl substituents, form a significant area of research. These studies provide essential knowledge on the preparation of novel compounds and their potential applications in various fields, such as pharmaceuticals and material science. The exploration of new synthetic pathways and the characterization of products via spectroscopic methods contribute to the development of new materials and drugs (Bi, 2015).
Electrophilic Substitution Reactions
Investigations into electrophilic substitution reactions involving benzene derivatives are vital for understanding the reactivity and functionalization of aromatic compounds. These studies are foundational in organic synthesis, offering pathways to diversely substituted benzene derivatives for use in creating more complex molecules (Horaguchi, Yamazaki, & Abe, 1980).
Development of Organic Electronics
Research on conjugated polymers incorporating units similar to "1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene" highlights the ongoing efforts to develop materials for organic electronics. Such polymers show promising electro-optical properties, indicating their potential in applications like light-emitting diodes, photovoltaic cells, and electronic displays (Cheng Yi-xiang, 2004).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as solvent-free bromination reactions promoted by mechanical milling, demonstrate the evolving landscape of organic synthesis. These green chemistry approaches reduce solvent use and potential environmental impact, showcasing a move towards more sustainable chemical practices (Wang & Gao, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-(3-methylbut-2-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPJGRUUQSVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578792 | |
| Record name | 1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-((3-methylbut-2-en-1-yl)oxy)benzene | |
CAS RN |
204503-25-3 | |
| Record name | 1-Bromo-4-[(3-methylbut-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



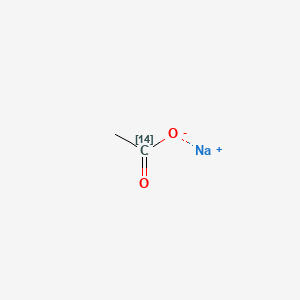
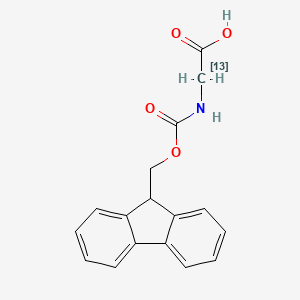
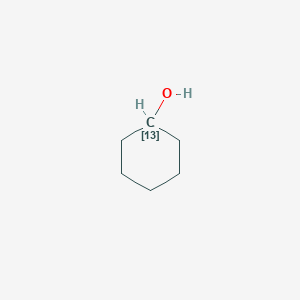
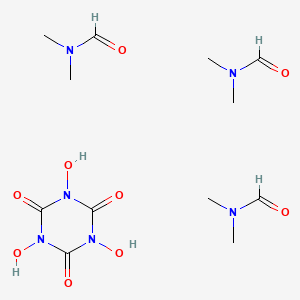
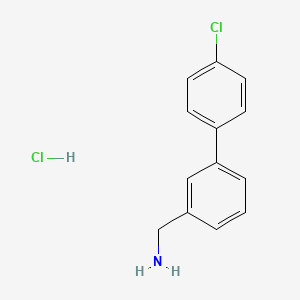
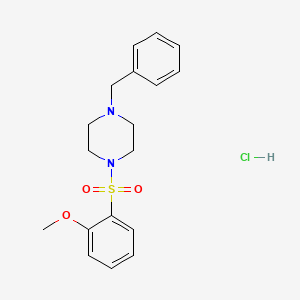
![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
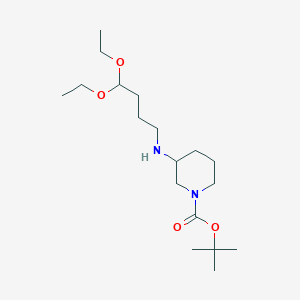
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)
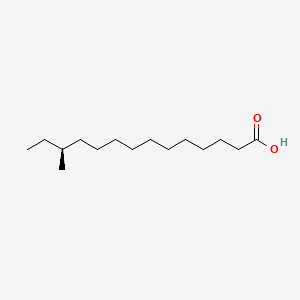
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)